

Strategic Access to 4-Substituted Azepanes: A Technical Guide for Medicinal Chemists

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Compound of Interest

Compound Name: *Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate*

CAS No.: *1209780-33-5*

Cat. No.: *B1532355*

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Executive Summary

The azepane (hexahydroazepine) scaffold represents a "privileged" yet underutilized chemical space in drug discovery. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate FDA-approved libraries, the 7-membered azepane offers unique conformational flexibility and vector orientation that can capture novel binding modes.

Specifically, 4-substituted azepanes provide a critical vector for exploring deep hydrophobic pockets or solvent-exposed regions in kinases and GPCRs. However, their synthesis is historically plagued by "medium-ring" constraints—unfavorable entropic factors and transannular strain.

This guide moves beyond generic heterocyclic synthesis to focus on three high-fidelity methodologies for accessing the 4-position:

- Photochemical Skeletal Editing: A modern, late-stage insertion logic converting nitroarenes to azepanes.

- Ring-Closing Metathesis (RCM): A modular de novo construction strategy.
- Asymmetric Lithiation-Conjugate Addition: A stereocontrolled approach for polysubstituted cores.

The Challenge: Thermodynamics of the 7-Membered Ring

Synthesizing azepanes is not merely an extension of piperidine chemistry.^{[1][2]} The formation of 7-membered rings is disfavored by:

- Entropic Penalty: The probability of chain ends meeting is significantly lower than for 5- or 6-membered rings (ΔS^\ddagger is highly negative).
- Enthalpic Strain: Pitzer strain (torsional) and transannular interactions (Prelog strain) create a higher activation energy barrier.

Consequently, direct cyclization methods (e.g., SN2 displacement) often suffer from dimerization or polymerization. The protocols selected below bypass these issues using template effects, high-energy intermediates, or transition-metal catalysis.

Protocol A: Photochemical Skeletal Editing (The "Leonori" Method)

Best For: Rapid library generation from commercially available nitroarenes. Mechanism: Nitrogen Atom Insertion (Ring Expansion).

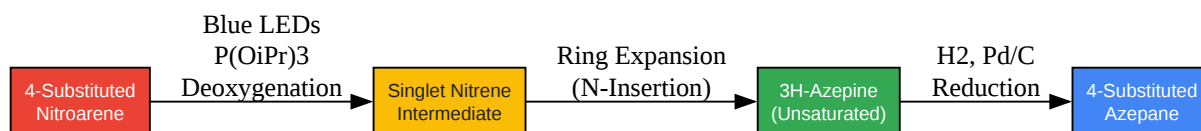
This breakthrough approach, pioneered by the Leonori group (2024), utilizes blue-light photocatalysis to convert nitrobenzenes directly into azepanes.^[3] It is particularly powerful because it translates the substitution pattern of the starting nitroarene into the azepane core.^[1]

- Logic: A para-substituted nitrobenzene yields a 4-substituted azepane.^[4]

Mechanistic Pathway

The reaction proceeds via the deoxygenation of the nitro group to a singlet nitrene, which undergoes intramolecular cyclization to an aziridine intermediate, followed by ring expansion to

a 3H-azepine.



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Figure 1: Skeletal editing logic converting a 6-membered aromatic ring to a 7-membered saturated ring.

Step-by-Step Protocol

Reagents:

- Substrate: 4-Substituted Nitrobenzene (1.0 equiv)
- Reductant: Triisopropyl phosphite (\$ P(OiPr)₃ \$) (4.0 equiv)
- Solvent: Toluene or Benzene (degassed)
- Light Source: Blue LEDs (\$ \lambda_{max} \approx 450-460 \$ nm)

Procedure:

- Setup: In a Pyrex tube, dissolve the nitroarene (0.5 mmol) in anhydrous toluene (5 mL, 0.1 M).
- Deoxygenation: Add \$ P(OiPr)₃ \$ (2.0 mmol) via syringe. Seal the tube under an argon atmosphere.
- Irradiation: Irradiate the mixture with Blue LEDs at room temperature for 12–24 hours. The reaction mixture typically turns from yellow to dark orange/brown as the 3H-azepine forms.
- Workup (Intermediate): Concentrate the solvent. The intermediate azepine is often unstable and should be processed immediately.

- Hydrogenation (Saturation): Redissolve the crude azepine in Ethanol (5 mL). Add Pd/C (10 wt% loading, 10 mol%). Stir under a balloon of H_2 (1 atm) for 4–6 hours.
- Purification: Filter through Celite to remove the catalyst. Concentrate and purify via flash column chromatography (typically DCM/MeOH/NH₄OH systems).

Critical Note: The para-substituent on the nitroarene becomes the C4-substituent on the azepane. This regioselectivity is driven by the nitrene insertion mechanism.

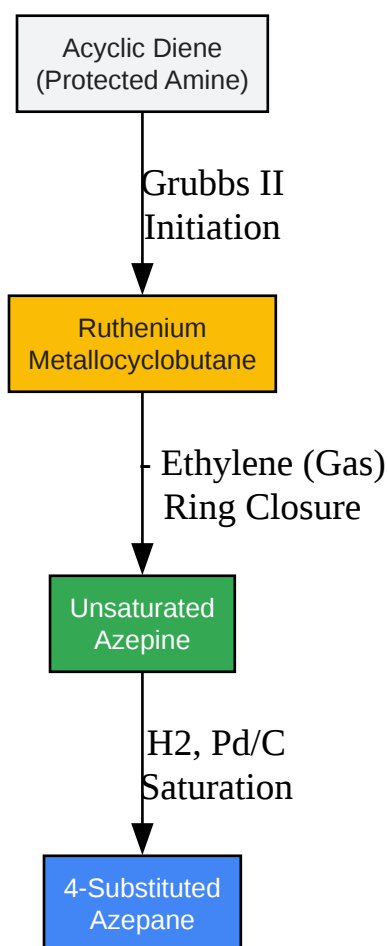
Protocol B: De Novo Assembly via Ring-Closing Metathesis (RCM)

Best For: Enantioselective synthesis of complex cores (e.g., (-)-Balanol analogs). Mechanism: Ru-Catalyzed Olefin Metathesis.

RCM is the gold standard for constructing the azepane ring when specific stereochemistry is required at the 3, 4, or 5 positions. Unlike ring expansion, this method builds the tether first, allowing for the installation of chiral centers prior to cyclization.

Mechanistic Pathway

The precursor is typically a diene containing an amine protected with a sulfonamide or carbamate (to prevent catalyst poisoning).



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Figure 2: RCM strategy for azepane construction. The entropy barrier is overcome by the high reactivity of the Ru-carbene.

Step-by-Step Protocol (Adapted for 4-Substituted Targets)

Target: 4-Benzyl-azepane (Balanol core analog).

- Precursor Synthesis:
 - React allyl amine with a 2-substituted acrylate (or equivalent) to form the secondary amine.
 - Protect Nitrogen with Boc or Tosyl (Essential: Free amines poison Ru catalysts).

- Allylate the nitrogen to form the N,N-diallyl species.
- Result: A diene with a substituent at the allylic position relative to one alkene.
- RCM Reaction:
 - Solvent: Dichloromethane (DCM), anhydrous and degassed.
 - Concentration: High Dilution (0.001 M to 0.005 M) is critical to favor intramolecular cyclization over intermolecular dimerization (ADMET).
 - Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (5–10 mol%).
 - Procedure:
 - Dissolve the diene (1.0 mmol) in DCM (200–1000 mL).
 - Add G-II catalyst in one portion under Ar.
 - Reflux (40 °C) for 2–12 hours. Monitor by TLC for disappearance of starting material.
 - Note: If the reaction stalls, add Ti(OiPr)₄ as a scavenger for chelating impurities, though G-II is generally robust.
- Post-Metathesis:
 - Concentrate the mixture.
 - Reduction: The product is a tetrahydroazepine (unsaturated). Hydrogenate using \$ H_2 \$ (1 atm) and Pd/C in MeOH to obtain the saturated 4-substituted azepane.

Protocol C: Asymmetric Lithiation-Conjugate Addition

Best For: Creating 3,4-disubstituted azepanes with high enantiopurity. Mechanism: (-)-Sparteine Mediated Lithiation.^{[5][6]}

This method does not functionalize a pre-existing ring but rather establishes the stereochemistry on an acyclic precursor before closing the ring. It is superior for setting contiguous stereocenters (e.g., C3 and C4).

Protocol Logic:

- Lithiation: N-Boc-allylamine is lithiated using *s*-BuLi and (-)-sparteine (chiral ligand).
- Conjugate Addition: The chiral lithio-species adds to a
 - substituted
 - unsaturated ester.
- Cyclization: The resulting amino-ester is cyclized to the lactam, then reduced.

Comparative Data: Method Selection Matrix

Feature	Photochemical Editing (Leonori)	Ring-Closing Metathesis (RCM)	Lithiation Cascade
Primary Vector	C4 (from para-nitro)	C4 or C5 (flexible)	C3, C4, C5 (stereocontrolled)
Step Count	Low (2 steps from nitroarene)	Medium (5-7 steps from amine)	High (Requires specific precursors)
Substrate Scope	Aromatic precursors	Alkenyl precursors	Allylic amines + Enoates
Limitation	Requires photochemistry setup	High dilution required (solvent use)	Requires cryogenic (-78 °C) conditions
Key Reagent	\$ P(OiPr) ₃ \$, Blue LEDs	Grubbs II Catalyst	<i>s</i> -BuLi, (-)-Sparteine

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